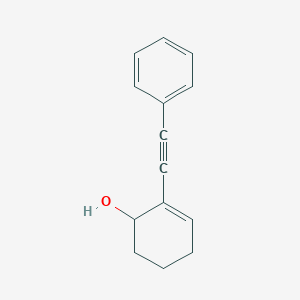

2-(Phenylethynyl)cyclohex-2-en-1-ol

Beschreibung

Eigenschaften

CAS-Nummer |

93338-81-9 |

|---|---|

Molekularformel |

C14H14O |

Molekulargewicht |

198.26 g/mol |

IUPAC-Name |

2-(2-phenylethynyl)cyclohex-2-en-1-ol |

InChI |

InChI=1S/C14H14O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-3,6-8,14-15H,4-5,9H2 |

InChI-Schlüssel |

LRPZUZRHVIDHQP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC=C(C(C1)O)C#CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Advanced Synthetic Strategies for 2 Phenylethynyl Cyclohex 2 En 1 Ol and Its Analogs

Convergent and Divergent Synthetic Pathways

The construction of the 2-(phenylethynyl)cyclohex-2-en-1-ol scaffold can be achieved through various synthetic routes, broadly categorized as convergent and divergent pathways. These strategies offer flexibility in accessing the target molecule and its derivatives.

Alkynylation Reactions of Cyclohexenones to Yield 2-(Phenylethynyl)cyclohex-2-en-1-ol Skeletons

A primary and direct method for synthesizing the 2-(phenylethynyl)cyclohex-2-en-1-ol core involves the alkynylation of α,β-unsaturated ketones, specifically cyclohexenones. This reaction typically proceeds via the 1,2-addition of a phenylacetylide nucleophile to the carbonyl group of the cyclohexenone. The process is often facilitated by the use of organometallic reagents, such as phenylethynyl lithium or a Grignard reagent, which are generated in situ from phenylacetylene (B144264).

The reaction conditions for these alkynylations are crucial for achieving high yields and selectivity. For instance, the choice of solvent and temperature can significantly influence the outcome, favoring the desired 1,2-adduct over potential side products arising from 1,4-addition. A successful synthesis of the taiwanschirin fused mdpi.combeilstein-journals.orgorganic-chemistry.org core was achieved through a novel alkynylation reaction. rsc.org

Transition Metal-Catalyzed Coupling Approaches for Alkynyl Installation

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for installing the phenylethynyl group. mdpi.com The Sonogashira coupling is a prominent example, involving the reaction of a terminal alkyne (phenylacetylene) with a vinyl or aryl halide or triflate. organic-chemistry.orgwikipedia.orglibretexts.org In the context of synthesizing 2-(phenylethynyl)cyclohex-2-en-1-ol, a suitable precursor would be a 2-halocyclohex-2-en-1-ol.

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope. wikipedia.org Variations of the Sonogashira coupling, including copper-free versions, have been developed to circumvent issues like the formation of alkyne homocoupling byproducts. wikipedia.org The choice of ligands for the palladium catalyst can also be optimized to enhance reaction efficiency and yield. libretexts.org

A study by Košmrlj et al. in 2018 revealed that the copper-free Sonogashira reaction proceeds through two interconnected Pd0/PdII catalytic cycles. wikipedia.org This reaction has been successfully used in the synthesis of various complex molecules, including pharmaceuticals and natural products. wikipedia.orglibretexts.org For instance, it has been employed in the synthesis of tazarotene (B1682939) and SIB-1508Y (Altinicline). wikipedia.org

Functional Group Interconversions on Precursor Molecules

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.comscribd.com This approach is particularly useful in the synthesis of 2-(phenylethynyl)cyclohex-2-en-1-ol when direct alkynylation or coupling methods are not feasible or efficient.

For example, a precursor molecule containing a different functional group at the 2-position of the cyclohexenol (B1201834) ring can be synthesized and subsequently converted to the desired phenylethynyl group. A common FGI strategy involves the conversion of a ketone or an aldehyde to an alkyne. This can be achieved through various methods, such as the Corey-Fuchs reaction or the Seyferth-Gilbert homologation.

Oxidation and reduction reactions are also key FGI tools. solubilityofthings.comimperial.ac.uk For instance, a primary alcohol can be oxidized to an aldehyde and then to a carboxylic acid, while aldehydes and ketones can be reduced back to alcohols. solubilityofthings.com Nucleophilic substitution is another important FGI reaction, where a leaving group is replaced by a nucleophile. solubilityofthings.com

Enantioselective and Diastereoselective Synthesis of 2-(Phenylethynyl)cyclohex-2-en-1-ol

The synthesis of specific stereoisomers of 2-(phenylethynyl)cyclohex-2-en-1-ol is of significant importance, particularly for applications in medicinal chemistry and materials science. This requires the use of enantioselective and diastereoselective synthetic methods.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. In the context of synthesizing chiral 2-(phenylethynyl)cyclohex-2-en-1-ol, asymmetric versions of the alkynylation and coupling reactions can be employed. This typically involves the use of a chiral catalyst, which is a transition metal complexed with a chiral ligand.

For instance, the enantioselective addition of phenylacetylene to cyclohexenone can be achieved using a chiral Lewis acid or a chiral organocatalyst. These catalysts create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer over the other. Similarly, asymmetric Sonogashira couplings can be performed using palladium catalysts bearing chiral phosphine (B1218219) ligands.

Chiral Auxiliary-Based Stereocontrol

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed.

In the synthesis of enantiomerically enriched 2-(phenylethynyl)cyclohex-2-en-1-ol, a chiral auxiliary can be attached to a cyclohexenone precursor. For example, chiral oxazolidinones can be used to direct the diastereoselective addition of the phenylethynyl group. wikipedia.org The stereoselectivity arises from the steric hindrance imposed by the chiral auxiliary, which favors the approach of the nucleophile from one face of the molecule. Other notable chiral auxiliaries include 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol, and pseudoephedrine. wikipedia.orgnih.gov

The diastereoselective synthesis of highly substituted cyclohexanones has been achieved with complete diastereoselectivity in many cases. beilstein-journals.org

Exploration of Reactivity and Mechanistic Pathways of 2 Phenylethynyl Cyclohex 2 En 1 Ol

Intramolecular Rearrangements of Propargylic Alcohols

Propargylic alcohols, such as 2-(phenylethynyl)cyclohex-2-en-1-ol, are known to undergo several synthetically valuable intramolecular rearrangements, primarily under acidic conditions. These reactions typically involve the migration of the hydroxyl group and lead to the formation of α,β-unsaturated carbonyl compounds. The specific outcome of the rearrangement is often dependent on the substitution pattern of the propargylic alcohol.

The Rupe rearrangement is an acid-catalyzed transformation of tertiary α-alkynyl alcohols into α,β-unsaturated ketones. wikipedia.org For analogues of 2-(phenylethynyl)cyclohex-2-en-1-ol, such as 1-ethynylcyclohexan-1-ol, this rearrangement has been studied in near-critical water. researchgate.netnih.gov The reaction proceeds through the protonation of the hydroxyl group, followed by the elimination of water to form a vinyl cation intermediate. Subsequent tautomerization leads to the formation of the corresponding α,β-unsaturated ketone.

In the case of 1-ethynylcyclohexan-1-ol, the primary product is 1-acetylcyclohexene. researchgate.net The reaction yield is influenced by temperature, reaction time, and the presence of additives. Studies have shown that the use of additives like ZnSO₄, FeCl₃, and NaHSO₄ can significantly increase the yield of the rearranged product. researchgate.net A possible mechanism for the Rupe rearrangement of 1-ethynylcyclohexan-1-ol involves the formation of an allene (B1206475) intermediate through a 1,2-hydride shift, which is then protonated and attacked by water to give the final ketone product.

Table 1: Effect of Additives on the Rupe Rearrangement of 1-Ethynylcyclohexan-1-ol in Near-Critical Water

| Additive (5 mol%) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| None | 260 | 60 | 49 |

| ZnSO₄ | 260 | 60 | 75 |

| FeCl₃ | 260 | 60 | 82 |

| NaHSO₄ | 260 | 60 | 88 |

Data sourced from a study on the Rupe rearrangement in near-critical water. researchgate.net

For 2-(phenylethynyl)cyclohex-2-en-1-ol, which is a tertiary propargylic alcohol, a Rupe-type rearrangement would be expected to compete with other isomerization pathways under acidic conditions.

The Meyer-Schuster rearrangement is another acid-catalyzed isomerization of propargylic alcohols, which typically converts secondary and tertiary propargylic alcohols into α,β-unsaturated ketones and aldehydes, respectively. wikipedia.orgresearchgate.net The mechanism involves the protonation of the alcohol, followed by a 1,3-hydroxyl shift to form an allene intermediate, which then tautomerizes to the final product. wikipedia.org

For tertiary propargylic alcohols with an internal alkyne, such as 2-(phenylethynyl)cyclohex-2-en-1-ol, the Meyer-Schuster rearrangement would lead to an α,β-unsaturated ketone. This rearrangement is often in competition with the Rupe rearrangement. wikipedia.org The choice between the two pathways can be influenced by the reaction conditions and the structure of the substrate. Milder conditions using transition metal-based or Lewis acid catalysts can favor the Meyer-Schuster rearrangement. wikipedia.org

A variant of this reaction is the intercepted Meyer-Schuster rearrangement, where a nucleophile traps an intermediate in the reaction cascade. For instance, the reaction of certain 6-hydroxyhex-2-en-4-ynals can lead to the formation of 2-acylfurans through an intramolecular intercepted Meyer-Schuster rearrangement. nih.gov This highlights the potential for developing novel synthetic methodologies based on the reactivity of the intermediates in these rearrangements.

Cyclization and Annulation Reactions of 2-(Phenylethynyl)cyclohex-2-en-1-ol

The presence of both a nucleophilic hydroxyl group and an electrophilic alkyne within the same molecule makes 2-(phenylethynyl)cyclohex-2-en-1-ol an ideal substrate for a variety of cyclization and annulation reactions. These reactions are often catalyzed by transition metals and can lead to the formation of complex polycyclic structures.

Gold catalysts have proven to be particularly effective in promoting the intramolecular cyclization of 2-(phenylethynyl)cyclohex-2-en-1-ol and its analogues. The gold(III) bromide-catalyzed furannulation of 2-alkynylcycloalk-2-enols provides an expedient route to fused furans. In a study using 2-(phenylethynyl)cyclohex-2-en-ol as a model substrate, various gold catalysts were screened for their effectiveness in promoting the cycloisomerization to the corresponding fused furan (B31954).

The results indicated that while AuCl and Au(I) complexes showed low to no activity, the combination of a gold(I) complex with a silver salt, or the use of AuCl₃ or AuBr₃, led to the formation of the desired product. The best results were obtained with AuBr₃ at an elevated temperature, affording the fused furan in high yield.

Table 2: Effect of Different Gold Catalysts on the Cycloisomerization of 2-(Phenylethynyl)cyclohex-2-enol

| Entry | Catalyst (mol%) | Co-catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | AuCl (5) | - | RT | Low Conversion |

| 2 | Ph₃PAuCl (5) | - | RT | No Product |

| 3 | Me₃PAuCl (5) | - | RT | No Product |

| 4 | Et₃PAuCl (5) | - | RT | No Product |

| 5 | Ph₃PAuCl (5) | AgOTf (5) | RT | 45 |

| 6 | Me₃PAuCl (5) | AgOTf (5) | RT | 30 |

| 7 | AgOTf (5) | - | RT | 25 |

| 8 | AuCl₃ (5) | - | RT | 25 |

| 9 | AuBr₃ (5) | - | RT | 55 |

| 10 | AuBr₃ (5) | - | 70 | 86 |

Data from a study on the gold(III) bromide catalyzed furannulation of 2-alkynylcycloalk-2-enols.

Other transition metals, such as platinum and ruthenium, are also known to catalyze the cycloisomerization of enynes. nih.govbeilstein-journals.org Platinum catalysts, like PtCl₂, can promote the rearrangement of enynes containing a hydroxyl group to form bicyclic ketones. nih.gov Ruthenium complexes have been shown to catalyze the cycloisomerization of diyne-ols to produce highly functionalized five- and six-membered rings. nih.gov

The reactive nature of 2-(phenylethynyl)cyclohex-2-en-1-ol makes it a suitable candidate for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions offer an efficient way to build molecular complexity from simple starting materials.

Ruthenium complexes have been utilized to catalyze cascade conversions of 1-alkenylpropargyl alcohols with various nucleophiles, leading to a diverse range of carbo- and heterocyclic compounds. uni-halle.denih.govresearchgate.net These reactions can proceed through different pathways, including redox-isomerization/Michael addition cascades. For internal propargyl alcohols, activation often occurs via a π-complex with the metal, which can then be trapped by a nucleophile to initiate the cascade. uni-halle.de

Domino reactions involving the Michael addition of a nucleophile to an activated intermediate followed by an intramolecular cyclization are also plausible for the cyclohexenol (B1201834) framework. For example, the reaction of chromones with 1,3-dicarbonyl compounds can proceed through a domino sequence of Michael addition and cyclization. beilstein-journals.org A similar strategy could be envisioned for 2-(phenylethynyl)cyclohex-2-en-1-ol, where a nucleophile adds to the activated alkyne, followed by cyclization involving the hydroxyl group or the cyclohexene (B86901) double bond.

The enyne moiety of 2-(phenylethynyl)cyclohex-2-en-1-ol can participate in both electrophilic and nucleophilic cycloaddition reactions.

In an electrophilic cycloaddition, an electrophile would add to the alkyne, generating a vinyl cation that could be trapped intramolecularly by the hydroxyl group or the double bond of the cyclohexene ring.

Directed Functionalization of 2-(Phenylethynyl)cyclohex-2-en-1-ol

The inherent reactivity of the different functional groups in 2-(phenylethynyl)cyclohex-2-en-1-ol allows for targeted modifications, leading to the synthesis of complex molecular architectures. The ability to control the regioselectivity and chemoselectivity of these reactions is paramount for its utility as a synthetic building block.

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites—the hydroxyl group, the alkene, and the alkyne—necessitates careful control to achieve selective transformations. Research on analogous propargylic alcohol systems has demonstrated the feasibility of achieving high levels of regioselectivity. For instance, the choice of reagents and reaction conditions can direct reactions to selectively occur at the alkyne, the double bond, or the alcohol functionality.

One notable example of regioselective transformation is the dihalohydration of propargylic alcohols. nih.govnih.gov In a gold-catalyzed reaction with N-iodosuccinimide (NIS), propargylic alcohols can be converted to α,α-diiodo-β-hydroxyketones. nih.govnih.gov Conversely, treatment with trichloroisocyanuric acid (TCICA) in the absence of a catalyst can yield α,α-dichloro-β-hydroxyketones. nih.govnih.gov These reactions proceed through a proposed 5-halo-1,3-oxazine intermediate, formed by the participation of the acetonitrile (B52724) solvent, which dictates the high regioselectivity of the dihalohydration. nih.govnih.gov While not specifically documented for 2-(phenylethynyl)cyclohex-2-en-1-ol, these findings on similar substrates suggest a predictable pathway for its functionalization.

Furthermore, electrophilic halogenations of propargylic alcohols can lead to the formation of α-haloenones or β-haloenones, depending on the substitution pattern and the halogenating agent used. nih.gov Direct halogenation with iodonium (B1229267) or bromonium ion sources tends to produce α-haloenones. nih.gov

Carbon-Carbon and Carbon-Heteroatom Bond Formations

The construction of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis, and 2-(phenylethynyl)cyclohex-2-en-1-ol serves as a versatile precursor for such reactions. numberanalytics.com

Carbon-Carbon Bond Formation:

The alkyne moiety is a prime site for C-C bond formation. The anti-silyllithiation of propargylic alcohols, for example, offers a stereoselective route to tri- or tetrasubstituted allylic alcohols. chemrxiv.orgkyoto-u.ac.jp This reaction proceeds through a five-membered cyclic alkoxymetal intermediate, leading to the anti-addition of a silyl (B83357) group and a lithium atom across the triple bond. chemrxiv.orgkyoto-u.ac.jp The resulting vinyllithium (B1195746) species can then be trapped with various carbon electrophiles.

Another powerful method for C-C bond formation is the regioselective trans-carboboration of propargyl alcohols. acs.org This palladium-catalyzed reaction allows for the introduction of aryl, methyl, allyl, benzyl, or alkynyl groups distal to the hydroxyl group, proceeding through a trans-diboration and subsequent cross-coupling. acs.org This method's high regioselectivity and functional group tolerance make it a valuable tool for elaborating the structure of molecules like 2-(phenylethynyl)cyclohex-2-en-1-ol. acs.org

The following table summarizes the types of C-C bond-forming reactions applicable to propargylic alcohols:

| Reaction Type | Reagents/Catalyst | Product Type | Ref |

| anti-Silyllithiation | Silyllithium, Electrophile | β-Silyl-γ-substituted allylic alcohols | chemrxiv.orgkyoto-u.ac.jp |

| trans-Carboboration | B₂(pin)₂, Pd catalyst, Base | Distally substituted allylic alcohols | acs.org |

| Allylic Coupling | Organoborates, Ni catalyst | Aryl/alkenyl substituted allylic systems | mdpi.com |

Carbon-Heteroatom Bond Formation:

The formation of C-X bonds on the 2-(phenylethynyl)cyclohex-2-en-1-ol framework can be achieved through various methods. As previously mentioned, dihalohydration reactions introduce two halogen atoms and a hydroxyl group across the alkyne. nih.govnih.gov These halogenated products can serve as building blocks for further transformations.

Catalytic Activation and Transformation of 2-(Phenylethynyl)cyclohex-2-en-1-ol

Catalysis offers efficient and selective pathways for the transformation of 2-(phenylethynyl)cyclohex-2-en-1-ol, enabling reactions that would be difficult to achieve through stoichiometric methods. Both metal-based and organocatalytic systems have been explored for the activation of similar enynol systems.

Precious and Non-Precious Metal Catalysis (e.g., Pd, Cu, Au, Ru, Co, In)

A wide array of transition metals can catalyze the transformation of propargylic alcohols.

Gold (Au) Catalysis: Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack. As seen in the dihalohydration reaction, gold catalysis can facilitate the formation of key intermediates leading to halogenated products. nih.govnih.gov

Palladium (Pd) Catalysis: Palladium catalysts are workhorses in cross-coupling reactions. The trans-carboboration of propargyl alcohols is a prime example of a palladium-catalyzed C-C bond-forming reaction. acs.org

Nickel (Ni) Catalysis: Nickel catalysts have been shown to be effective in the allylic coupling of secondary allylic carbonates and esters with organoborates, a reaction that is not efficiently catalyzed by palladium. mdpi.com

Copper (Cu) Catalysis: Copper-based reagents are used in the substitution of secondary allylic picolinates and propargylic phosphonates. mdpi.com

Indium (In) Catalysis: Indium(III) halides are efficient π-acids for the activation of alkynes towards nucleophilic additions.

The following table provides a summary of metal catalysts and their applications in the transformation of propargylic alcohols and related systems:

| Metal Catalyst | Reaction Type | Example Application | Ref |

| Gold (Au) | Dihalohydration | Synthesis of α,α-diiodo-β-hydroxyketones | nih.govnih.gov |

| Palladium (Pd) | Carboboration | Regioselective functionalization of alkynes | acs.org |

| Nickel (Ni) | Allylic Coupling | C-C bond formation with organoborates | mdpi.com |

| Copper (Cu) | Substitution | Synthesis of substituted allylic systems | mdpi.com |

Organocatalytic and Acid/Base Catalyzed Processes

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts.

With the aid of a simple acid like acetic acid, a formal [3+3] cyclization of α-(6-indolyl) propargylic alcohols with 1,3-dicarbonyl compounds has been developed. rsc.org This reaction proceeds through an alkynyl indole (B1671886) imine methide intermediate, demonstrating the potential for acid-catalyzed cascade reactions to build complex heterocyclic systems from propargylic alcohol precursors. rsc.org

Base-induced processes are also crucial in the functionalization of propargylic alcohols. For instance, deprotonation with a strong base like n-butyllithium is the initial step in the trans-diboration reaction, which then proceeds to the carboboration upon addition of the palladium catalyst. acs.org Similarly, the anti-silyllithiation relies on the initial formation of a lithium alkoxide. chemrxiv.orgkyoto-u.ac.jp

The versatility of 2-(phenylethynyl)cyclohex-2-en-1-ol as a synthetic intermediate is evident from the diverse array of transformations that can be performed on its structural analogs. Future research will likely focus on applying these and novel catalytic methods directly to this molecule to unlock its full potential in the synthesis of complex and valuable compounds.

Advanced Spectroscopic and Spectrometric Characterization of 2 Phenylethynyl Cyclohex 2 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. emerypharma.com For 2-(phenylethynyl)cyclohex-2-en-1-ol and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. emerypharma.comemory.edu

High-Field 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

High-field 1D and 2D NMR techniques are instrumental in the complete structural assignment of 2-(phenylethynyl)cyclohex-2-en-1-ol and its analogs.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides initial information on the number of distinct proton environments, their chemical shifts, signal integrations (corresponding to the number of protons), and coupling patterns (J-coupling) that reveal neighboring protons. For a typical derivative, signals for the phenyl protons appear in the aromatic region, while the cyclohexene (B86901) ring protons and the hydroxyl proton resonate at higher fields.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum, often acquired with proton decoupling, shows distinct signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the sp-hybridized carbons of the alkyne group in derivatives of 2-(phenylethynyl)cyclohex-2-en-1-ol have characteristic chemical shifts.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons within the cyclohexene ring and its substituents. emerypharma.com Cross-peaks in the COSY spectrum connect signals from protons that are scalar-coupled, typically over two or three bonds. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the proton and carbon signals of the cyclohexene and phenyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity across quaternary carbons, such as the attachment point of the phenylethynyl group to the cyclohexene ring.

A representative, though not exhaustive, table of expected NMR data for a derivative, 1-methoxy-4-(2-phenylethynyl)benzene, is provided below. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for 1-Methoxy-4-(2-phenylethynyl)-benzene rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl Protons | 7.46 – 7.37 (m, 4H), 7.29 – 7.22 (m, 3H) | 133.19 (CH), 131.59 (CH), 128.45 (CH), 128.07 (CH), 123.74 (C), 115.53 (C), 114.14 (CH) |

| Methoxy Protons | 3.76 (s, 3H) | 55.46 (CH₃) |

| Alkyne Carbons | - | 89.50 (C), 88.21 (C) |

Note: This table is illustrative and based on a related structure. Actual chemical shifts for 2-(phenylethynyl)cyclohex-2-en-1-ol would differ.

Conformational Analysis via NMR

The cyclohexene ring in 2-(phenylethynyl)cyclohex-2-en-1-ol can adopt different conformations, such as a half-chair or an envelope form. rsc.org NMR spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY), can provide insights into the preferred conformation in solution. These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by chemical bonds. By analyzing the NOE cross-peaks, the relative stereochemistry of the substituents on the cyclohexene ring and its conformational preferences can be determined. Lanthanide-induced shift (L.I.S.) NMR techniques have also been employed to study the conformation of similar cyclohexenone structures. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of 2-(phenylethynyl)cyclohex-2-en-1-ol and its derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the molecular formula.

Techniques such as Electrospray Ionization (ESI) and Direct Analysis in Real Time (DART) are commonly used ionization methods in conjunction with HRMS. rsc.orgrsc.org For example, the HRMS data for a related compound, 1-methoxy-4-(2-phenylethynyl)-benzene, would show a calculated [M+H]⁺ ion at m/z 209.09664, with the experimentally found value being very close to this, such as 209.09653. rsc.org This close agreement confirms the elemental composition as C₁₅H₁₃O.

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups present in 2-(phenylethynyl)cyclohex-2-en-1-ol. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org Key characteristic absorption bands for 2-(phenylethynyl)cyclohex-2-en-1-ol include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

C≡C stretch: A weak to medium intensity band around 2100-2260 cm⁻¹ for the alkyne triple bond. libretexts.orgorgchemboulder.com

C=C stretch: A band in the 1620-1680 cm⁻¹ region for the alkene double bond within the cyclohexene ring.

sp² C-H stretch: Bands just above 3000 cm⁻¹ for the aromatic and vinylic C-H bonds.

sp³ C-H stretch: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds in the cyclohexene ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. youtube.com It is particularly useful for detecting non-polar or weakly polar bonds. The C≡C and C=C stretching vibrations in 2-(phenylethynyl)cyclohex-2-en-1-ol often produce strong signals in the Raman spectrum. nih.gov The C≡C stretching frequency in terminal alkynes is sensitive to the local environment, which can be a useful probe. nih.gov

Table 2: Characteristic Vibrational Frequencies for 2-(Phenylethynyl)cyclohex-2-en-1-ol

| Functional Group | IR Absorption Range (cm⁻¹) | Raman Shift Range (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | 3200-3600 (broad) | - |

| sp² C-H (aromatic/vinylic) | 3000-3100 | 3000-3100 |

| sp³ C-H (aliphatic) | 2850-3000 | 2850-3000 |

| C≡C (alkyne) | 2100-2260 (weak-medium) | 2100-2260 (strong) |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., CD Spectroscopy)

Since 2-(phenylethynyl)cyclohex-2-en-1-ol is a chiral molecule, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are vital for determining the enantiomeric excess (ee) and the absolute configuration of a sample.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com The resulting CD spectrum is unique for each enantiomer, showing positive and negative bands that are mirror images of each other. By comparing the experimental CD spectrum of a sample to that of a known enantiomer or to theoretically calculated spectra, the absolute configuration can often be assigned. rsc.org The intensity of the CD signal is proportional to the enantiomeric excess, allowing for its quantification. nih.gov The application of CD spectroscopy is a powerful method for discriminating between enantiomers of chiral cyclohexanone (B45756) derivatives. nih.gov

X-ray Diffraction Analysis for Solid-State Stereochemistry

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can unambiguously determine the relative and absolute stereochemistry of all chiral centers in 2-(phenylethynyl)cyclohex-2-en-1-ol, as well as detailed information about bond lengths, bond angles, and the conformation of the cyclohexene ring. While obtaining suitable crystals can be a challenge, the resulting crystal structure is considered the "gold standard" for structural elucidation.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(Phenylethynyl)cyclohex-2-en-1-ol |

| 1-Methoxy-4-(2-phenylethynyl)benzene |

| 2-(Phenylethynyl)cyclohex-2-en-1-one |

| 2-Cyclohexen-1-ol |

| 1-Methoxy-4-(2-phenylethynyl)-benzene |

| 1-Nitro-4-(2-phenylethynyl)benzene |

| 2-(Phenylethynyl)aniline |

| 2-(2-Phenylethynyl)cyclopent-2-en-1-ol |

| 2-(Phenylethynyl)prop-2-en-1-yl acetate |

| trans-para-2-menthen-1-ol |

Computational Chemical Investigations of 2 Phenylethynyl Cyclohex 2 En 1 Ol Reactivity

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are a powerful tool for elucidating the intricate details of reaction mechanisms, providing information that is often difficult or impossible to obtain through experimental means alone. For a molecule like 2-(phenylethynyl)cyclohex-2-en-1-ol, which possesses multiple reactive sites—the hydroxyl group, the double bond, and the triple bond—computational studies would be invaluable in predicting its chemical behavior.

Theoretical investigations would typically employ Density Functional Theory (DFT) or more advanced ab initio methods to map out the potential energy surfaces of various possible reactions. This would involve locating and characterizing the structures of transition states, which are the highest energy points along a reaction coordinate. The energy of these transition states is crucial for determining the activation energy and, consequently, the rate of a reaction.

For instance, in the context of an acid-catalyzed dehydration of 2-(phenylethynyl)cyclohex-2-en-1-ol, quantum chemical calculations could differentiate between various potential pathways, such as E1 and E2 mechanisms. The calculations would model the protonation of the hydroxyl group, the subsequent loss of water to form a carbocation intermediate (in an E1 pathway), and the final deprotonation to yield a conjugated diene or other rearranged products. The relative energies of the transition states for each step would reveal the most likely reaction mechanism.

Similarly, for reactions involving the double or triple bond, such as electrophilic additions or cycloadditions, computational studies could predict the regioselectivity and stereoselectivity of the products by comparing the activation barriers of different attack modes.

Stereochemical Outcome Prediction via Computational Modeling

The presence of a chiral center at the carbon bearing the hydroxyl group in 2-(phenylethynyl)cyclohex-2-en-1-ol makes the prediction of stereochemical outcomes in its reactions a critical aspect of its chemistry. Computational modeling offers a robust framework for understanding and predicting the stereoselectivity of reactions involving this chiral alcohol.

By constructing and analyzing the transition state models for reactions with chiral or prochiral reagents, chemists can determine which diastereomeric transition state is lower in energy. The energy difference between these transition states, even if small, can lead to a significant preference for the formation of one stereoisomer over another.

For example, in an asymmetric epoxidation of the cyclohexene (B86901) double bond, computational models could be used to simulate the approach of the oxidizing agent to the two faces of the double bond. By calculating the energies of the competing transition states, one could predict the diastereomeric ratio of the resulting epoxide products. These models would take into account the steric and electronic interactions between the substrate, including the orientation of the phenylethynyl and hydroxyl groups, and the chiral catalyst or reagent.

Conformational Energy Landscape Analysis

The reactivity and spectroscopic properties of a flexible molecule like 2-(phenylethynyl)cyclohex-2-en-1-ol are intrinsically linked to its conformational preferences. The cyclohexene ring can adopt several conformations, such as half-chair and boat forms, and the orientation of the phenylethynyl and hydroxyl substituents can vary.

A thorough conformational energy landscape analysis, typically performed using molecular mechanics or DFT methods, would identify all stable conformers and the energy barriers for interconversion between them. This involves systematically rotating the single bonds and calculating the energy at each point to map out the potential energy surface.

The results of such an analysis would reveal the relative populations of different conformers at a given temperature, according to the Boltzmann distribution. The most stable conformer(s) are the ones that are most populated and will therefore dominate the observed reactivity and spectroscopic signatures of the molecule. Understanding the preferred conformation is crucial, as it dictates the spatial arrangement of the reactive functional groups and therefore their accessibility to reagents.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be used to validate experimentally obtained data or to aid in the structural elucidation of reaction products. For 2-(phenylethynyl)cyclohex-2-en-1-ol, several spectroscopic techniques could be simulated.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants are now routinely performed. By calculating these parameters for different possible isomers or conformers and comparing them to experimental spectra, one can confidently assign the structure of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using quantum chemical methods. This allows for the prediction of the IR spectrum. For 2-(phenylethynyl)cyclohex-2-en-1-ol, this would be particularly useful for identifying the characteristic stretching frequencies of the O-H, C=C, and C≡C bonds. A computed IR spectrum is available for 2-Cyclohexen-1-ol, 2-(phenylethynyl)- in the gas phase. spectrabase.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This would be valuable for understanding the electronic structure of the conjugated system in 2-(phenylethynyl)cyclohex-2-en-1-ol.

The table below summarizes the types of computational data that would be generated in a comprehensive study of this molecule.

| Computational Method | Investigated Property | Predicted Parameters |

| Density Functional Theory (DFT) | Reaction Mechanisms and Transition States | Activation Energies, Reaction Enthalpies, Transition State Geometries |

| DFT / Molecular Mechanics | Stereochemical Outcome | Diastereomeric Transition State Energies |

| DFT / Molecular Mechanics | Conformational Energy Landscape | Relative Energies of Conformers, Rotational Barriers |

| DFT / TD-DFT | Spectroscopic Parameters | NMR Chemical Shifts, IR Frequencies, UV-Vis λmax |

Applications of 2 Phenylethynyl Cyclohex 2 En 1 Ol As a Strategic Chemical Intermediate

Utility in the Total Synthesis of Complex Natural Products

While a specific, completed total synthesis of a complex natural product directly employing 2-(phenylethynyl)cyclohex-2-en-1-ol as a reported intermediate is not prominently documented, its structural motifs are central to powerful synthetic strategies. The true value of this compound lies in its potential to undergo key rearrangement and cyclization reactions that rapidly build molecular complexity, mirroring steps used in the synthesis of numerous natural products.

Key among these transformations is the Piancatelli rearrangement, a process that converts 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.orgmdpi.com This reaction has been a cornerstone in the synthesis of prostaglandins (B1171923) and other biologically active molecules that feature the cyclopentenone core. wikipedia.orgresearchgate.net The enynol system of 2-(phenylethynyl)cyclohex-2-en-1-ol is a prime candidate for analogous vinylogous Piancatelli or Rautenstrauch-type rearrangements. These reactions, often catalyzed by gold or other Lewis acids, transform 1,5-enyn-3-ols into highly functionalized cyclopentenones, which are themselves pivotal intermediates in natural product synthesis. nih.govorganic-chemistry.orgnih.gov

For instance, the enantioenriched cyclopenta[b]indole (B15071945) core, a recurring motif in a large family of bioactive alkaloids, has been synthesized with high efficiency using a gold-catalyzed dearomative Rautenstrauch rearrangement of indole-derived propargyl acetates. nih.govnih.gov This highlights how the fundamental reactivity of the propargyl alcohol moiety, present in 2-(phenylethynyl)cyclohex-2-en-1-ol, is leveraged to construct complex, polycyclic systems characteristic of natural products. The ability to generate such intricate frameworks in a single, stereocontrolled step underscores the strategic importance of intermediates like 2-(phenylethynyl)cyclohex-2-en-1-ol for streamlining synthetic routes to targets such as Taxol or various terpenoids. nih.gov

Role in the Elaboration of Diverse Molecular Scaffolds

The inherent reactivity of 2-(phenylethynyl)cyclohex-2-en-1-ol allows it to serve as a linchpin in the synthesis of a wide variety of fused and bridged carbocyclic and heterocyclic systems.

Naphthalenes: The synthesis of substituted naphthalenes can be efficiently achieved through the electrophilic cyclization of aryl-containing propargylic alcohols. In a reaction directly analogous to one involving 2-(phenylethynyl)cyclohex-2-en-1-ol, a 1-cyclohexenyl substituted alkynol undergoes a 6-endo-dig cyclization upon treatment with electrophiles like iodine (I₂) or iodine monochloride (ICl), followed by aromatization to yield a tetrahydrophenanthrene, a fused naphthalene (B1677914) system.

Table 1: Electrophilic Cyclization to Form Fused Naphthalene Systems

| Starting Material Type | Reagent | Product Type | Yield |

| Arene-containing Propargylic Alcohol | I₂, NaHCO₃ | Iodinated Naphthalene | ~69% |

| Arene-containing Propargylic Alcohol | ICl, NaHCO₃ | Iodinated Naphthalene | ~75% |

| Arene-containing Propargylic Alcohol | Br₂, NaHCO₃ | Brominated Naphthalene | ~89% |

Chromenes: The chromene skeleton is a privileged scaffold in medicinal chemistry. While direct synthesis from 2-(phenylethynyl)cyclohex-2-en-1-ol is not explicitly detailed, established methodologies support its utility. A plausible route involves the tandem reaction of phenols with the enynol under acidic conditions. Protonation of the allylic alcohol would generate a stabilized carbocation, which could be trapped by a phenol (B47542) nucleophile. Subsequent intramolecular attack of the phenolic oxygen onto the activated alkyne (e.g., by a gold catalyst) would furnish the chromene ring system. This approach is consistent with known gold-catalyzed syntheses of various heterocycles. nih.govresearchgate.net

Indoles: The indole (B1671886) nucleus is another critical framework in biologically active compounds. The construction of fused indole systems, such as tetrahydrocarbazoles, can be envisioned from 2-(phenylethynyl)cyclohex-2-en-1-ol. A transition-metal-catalyzed reaction with anilines could proceed via initial hydroamination of the alkyne followed by an intramolecular cyclization and subsequent aromatization. rsc.org More advanced methods, such as the gold-catalyzed dearomative Rautenstrauch rearrangement, have been used to convert indole-substituted propargyl substrates into complex cyclopenta[b]indoles, demonstrating the power of this chemistry to build fused indole scaffolds. nih.govnih.gov The cyclization of 2-(phenylethynyl)aniline derivatives using palladium or zinc catalysts to yield 2-phenyl-1H-indole further validates the feasibility of forming the indole ring from a phenylethynyl precursor. researchgate.netmdpi.com

The true utility of 2-(phenylethynyl)cyclohex-2-en-1-ol as a strategic intermediate is most evident in its ability to access molecular frameworks with known biological activity. The cyclopentenone motif, readily accessible through rearrangements of this enynol, is a core component of many bioactive natural products, including prostaglandins and the antitumor compounds COTC and antheminone A. wikipedia.orgmdpi.com Furthermore, cyclopentenone derivatives generated via Piancatelli-type reactions have shown significant cytotoxicity against human tumor cell lines. nih.gov

The cyclopenta[b]indole scaffold, which can be accessed through gold-catalyzed rearrangements of precursors structurally related to 2-(phenylethynyl)cyclohex-2-en-1-ol, is the central framework of numerous alkaloids with a wide spectrum of pharmacological activities. nih.govresearchgate.net The ability to rapidly construct these complex, nitrogen-containing ring systems makes the parent enynol a valuable starting point for the discovery of new therapeutic agents.

Precursor in Organic Methodologies Development

Beyond its application in target-oriented synthesis, 2-(phenylethynyl)cyclohex-2-en-1-ol and related enynols are crucial substrates for the development and validation of new synthetic methodologies. The field of homogeneous gold catalysis, in particular, has benefited from the unique reactivity of such compounds. nih.govnih.gov

The gold-catalyzed Rautenstrauch rearrangement is a prime example. nih.govorganic-chemistry.org Studies on 1,5-enyn-3-ol substrates have expanded the scope of this reaction, showing that the addition of a simple proton source like water or acetic acid can be critical for achieving high yields of the desired cyclopentenone products. organic-chemistry.org These investigations probe the reaction mechanism, revealing the role of transient vinyl-gold intermediates and highlighting the differences between various transition metal catalysts. nih.gov

Furthermore, the development of enantioselective variants of these rearrangements, such as the gold-catalyzed dearomative Rautenstrauch reaction to produce enantioenriched cyclopenta[b]indoles, represents a significant advancement in asymmetric catalysis. nih.govnih.gov The use of chiral phosphine (B1218219) ligands allows for high levels of stereocontrol, transforming a racemic starting material into a complex, chiral product. Such studies, which rely on substrates like 2-(phenylethynyl)cyclohex-2-en-1-ol, are fundamental to pushing the boundaries of modern synthetic chemistry.

Future Directions and Perspectives in 2 Phenylethynyl Cyclohex 2 En 1 Ol Research

Sustainable and Green Chemical Syntheses

The future synthesis of 2-(phenylethynyl)cyclohex-2-en-1-ol will likely prioritize methodologies that align with the principles of green chemistry. This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Research could focus on one-pot procedures that reduce intermediate workup steps and solvent usage. A potential approach involves the partial reduction of esters to reactive intermediates that can then be reacted in situ with lithium acetylides, providing a direct route to propargyl alcohols like the target compound. rsc.org

Another green strategy to explore is the use of carbon dioxide (CO₂) as a promoter in the hydration of propargylic alcohols to form α-hydroxy ketones. acs.org While this transforms the alcohol, the underlying principle of using CO₂ and water under mild, metal-catalyzed conditions represents a sustainable approach that could be adapted for related syntheses. acs.org Furthermore, developing syntheses that utilize bulk industrial products as starting materials, such as using rongalite as a C1 unit for the preparation of primary propargylic alcohols, could offer cost-effective and environmentally benign alternatives to classical methods. rsc.org

| Method | Key Features | Potential Application for Target Compound |

| One-Pot Synthesis from Esters | Partial reduction of esters followed by reaction with lithium acetylides without isolating intermediates. rsc.org | Direct synthesis from a cyclohexanone-derived ester, improving atom economy. |

| CO₂-Promoted Hydration | Utilizes CO₂ and water with a recyclable catalytic system (e.g., AgOAc/ionic liquid) under mild pressure. acs.org | Adaptation for related transformations or as a green workup procedure. |

| Rongalite as C1 Unit | Employs an inexpensive industrial product to introduce the hydroxymethyl group to a terminal alkyne. rsc.org | Could be investigated for the synthesis of related primary propargylic alcohols. |

Photocatalytic and Electrosynthetic Approaches

The activation of molecules using light or electricity offers powerful and sustainable alternatives to traditional thermal methods. Future research into 2-(phenylethynyl)cyclohex-2-en-1-ol should explore these avenues. Photocatalysis, which uses light to drive chemical reactions, could be particularly fruitful. youtube.com For instance, visible-light photocatalysis has been shown to be highly efficient for [2+2] enone cycloadditions, suggesting that the enone precursor to our target alcohol could be a substrate for such reactions. acs.org The enyne moiety itself is a prime candidate for photoredox-catalyzed transformations, such as benzannulation reactions of 1,7-enynes, which could be adapted for intramolecular cyclizations of appropriately substituted derivatives of 2-(phenylethynyl)cyclohex-2-en-1-ol. researchgate.net The use of continuous-flow photoreactors could enhance the efficiency and scalability of these processes. rsc.org

Electrosynthesis provides another promising frontier. The electrochemical oxidation of propargylic benzylic alcohols has been demonstrated as an effective method for producing the corresponding ketones, even for sensitive substrates. nih.gov A similar approach could be applied to 2-(phenylethynyl)cyclohex-2-en-1-ol to access the corresponding 2-(phenylethynyl)cyclohex-2-en-1-one. Recent work has also shown that electrochemical oxidation of secondary propargyl alcohols can lead to novel dioxo-orthoesters in a metal-free process. nih.govrsc.orgzenodo.org Exploring this reactivity with 2-(phenylethynyl)cyclohex-2-en-1-ol could yield previously inaccessible and complex molecular structures.

| Technique | Method | Potential Application for Target Compound | Catalyst/Mediator |

| Photocatalysis | [2+2] Enone Cycloaddition | Dimerization or cycloaddition of the cyclohexenone precursor. acs.org | Ru(bipy)₃Cl₂ |

| Photocatalysis | Benzannulation of 1,7-enynes | Intramolecular cyclization of derivatives. researchgate.net | Photoredox catalyst |

| Electrosynthesis | Oxidation of Propargylic Alcohol | Synthesis of 2-(phenylethynyl)cyclohex-2-en-1-one. nih.gov | N-hydroxytetrafluorophthalimide (TFNHPI) |

| Electrosynthesis | Oxidative Orthoester Synthesis | Formation of novel dioxo-orthoesters. rsc.org | Metal-free |

Innovations in Asymmetric Synthesis

Achiral synthesis of 2-(phenylethynyl)cyclohex-2-en-1-ol results in a racemic mixture of two enantiomers. The development of asymmetric methods to access enantiomerically pure forms of this alcohol is a critical future direction, as the biological activity and material properties of chiral molecules are often enantiomer-dependent. A significant body of research exists on the catalytic asymmetric addition of terminal alkynes to aldehydes, which could be directly applied to the synthesis of the target molecule from cyclohex-2-en-1-one's corresponding aldehyde precursor or through alkynylation of cyclohex-2-en-1-one itself. acs.orgacs.org

Promising strategies include the use of chiral ligands with metal catalysts. For example, zinc triflate (Zn(OTf)₂) combined with a chiral ligand like (+)-N-methylephedrine has been shown to facilitate the addition of terminal alkynes to a wide range of aldehydes with high enantioselectivity (up to 99% ee). acs.org These conditions are often practical, tolerating air and moisture. organic-chemistry.org Cooperative catalysis, using a combination of an amine, a metal salt (e.g., CuI), and a Brønsted acid, has also been reported for the highly stereoselective cross-aldol coupling of aldehydes and ynals to produce propargylic alcohols. rsc.org Adapting these advanced catalytic systems would be a key step toward producing optically active 2-(phenylethynyl)cyclohex-2-en-1-ol and unlocking its full potential in chiral applications.

| Catalyst System | Aldehyde Substrate Scope | Enantiomeric Excess (ee) | Reference |

| Zn(OTf)₂ / (+)-N-methylephedrine | Aromatic and aliphatic aldehydes | Up to 99% | acs.org |

| In(III) / BINOL | Broad range of aldehydes | High | organic-chemistry.org |

| Prolinol ether / CuI / PhCO₂H | Unmodified aldehydes and ynals | Up to >99% | rsc.org |

Exploration of Novel Reactivity Patterns

The conjugated enyne functionality within 2-(phenylethynyl)cyclohex-2-en-1-ol is a platform for a multitude of powerful chemical transformations, particularly cycloaddition and rearrangement reactions. Future research should focus on unlocking this potential to build complex polycyclic frameworks. Gold and other transition-metal catalysts are especially adept at activating the alkyne moiety toward nucleophilic attack by the tethered alkene. acs.org

Gold-catalyzed intramolecular [4+2] cycloadditions of enynes with alkenes can proceed under mild conditions to form complex bicyclic or tricyclic systems. acs.org Depending on the catalyst and substitution pattern, enynes can undergo various skeletal rearrangements, leading to diverse diene products. acs.org The presence of the hydroxyl group in 2-(phenylethynyl)cyclohex-2-en-1-ol adds another layer of potential reactivity, as it can act as an internal nucleophile. For instance, gold-catalyzed reactions of enynes with tethered carbonyl groups can lead to oxa-bridged bicyclic products. beilstein-journals.org

Beyond metal catalysis, thermal or acid-promoted intramolecular [4+2] cycloadditions of conjugated enynes are a viable pathway for synthesizing dihydroaromatic compounds. acs.org The exploration of these cycloaddition reactions, including those involving benzynes, could provide access to highly condensed polycyclic aromatic compounds starting from derivatives of 2-(phenylethynyl)cyclohex-2-en-1-ol. nih.gov The rich reactivity of the enyne scaffold suggests that a wide array of novel structures and reaction cascades are waiting to be discovered. wiley-vch.de

| Reaction Type | Catalyst/Conditions | Product Type | Reference |

| [4+2] Cycloaddition | Au(I) complexes | Bicyclic/Tricyclic systems | acs.org |

| Skeletal Rearrangement | [JohnPhosAu(MeCN)]SbF₆ | 1,3-Dienes | acs.org |

| [4+2] Cycloaddition | Lewis or Brønsted acids | Dihydroaromatic compounds | acs.org |

| Cycloisomerization | Gold(I) complexes | Bicyclo[3.1.0]hexanes | acs.org |

| [4+2] Cycloaddition with Benzynes | TBAT (generates benzyne) | Condensed polycyclic aromatics | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.